Chitotetraosetetradecaacetat

Übersicht

Beschreibung

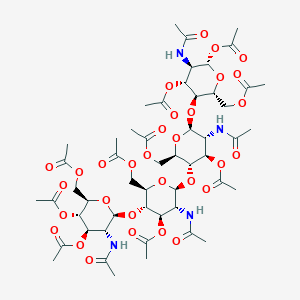

Chitotetraose Tetradecaacetate is a derivative of chitooligosaccharides, specifically a modified version of chitin. Chitin is a long-chain polymer found in the cell walls of fungi, insects, and crustaceans. Chitotetraose Tetradecaacetate is known for its high solubility and has a molecular formula of C52H74N4O31 with a molecular weight of 1251.15 .

Wissenschaftliche Forschungsanwendungen

Chitotetraose Tetradecaacetate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of other complex molecules.

Medicine: Investigated for its potential use in drug delivery systems due to its high solubility and biocompatibility.

Wirkmechanismus

Target of Action

Chitotetraose Tetradecaacetate primarily targets the Conserved Symbiosis Signaling Pathway (CSSP) in the roots of actinorhizal host plants . This pathway is crucial for the symbiotic relationship between plants and microorganisms, including arbuscular mycorrhizal (AM) fungi and nitrogen-fixing bacteria .

Mode of Action

The compound mimics the exudates of AM fungi, thereby activating the CSSP in the epidermal root cells targeted by these fungi . This activation is more efficient than that elicited by AM fungal lipo-chitooligosaccharides .

Biochemical Pathways

The activation of the CSSP by Chitotetraose Tetradecaacetate affects the symbiotic signaling responses to AM fungi in the roots of actinorhizal host plants . This activation likely plays a role during the initial stages of the AM association .

Pharmacokinetics

Their oral bioavailability is relatively low .

Result of Action

The activation of the CSSP by Chitotetraose Tetradecaacetate facilitates the symbiotic relationship between actinorhizal host plants and microorganisms, contributing to the plants’ nutrient uptake . This could potentially enhance the plants’ growth and health.

Action Environment

It is known that the compound should be stored in a dry and well-ventilated place at a temperature of 2-8°c , suggesting that its stability and efficacy may be affected by factors such as humidity and temperature.

Biochemische Analyse

Biochemical Properties

Chitotetraose Tetradecaacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, a new chitosanase (CscA) from Kitasatospora setae KM-6054 was found to have the highest sequence identity (87.7%) with the chitosanase from Amycolatopsis sp. CsO-2 . This interaction is crucial for the efficient preparation of chitosan oligosaccharides .

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Chitotetraose Tetradecaacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with the chitosanase enzyme, influencing its activity .

Temporal Effects in Laboratory Settings

It is known that it can efficiently degrade chitosan to chitosan oligosaccharides in a relatively short period of time .

Dosage Effects in Animal Models

It is known that it has a high yield of chitosan oligosaccharides with high degree of polymerization such as chitotetraose and chitopentaose .

Metabolic Pathways

It is known that it interacts with enzymes such as chitosanase .

Transport and Distribution

It is known that it can efficiently degrade chitosan to chitosan oligosaccharides .

Subcellular Localization

It is known that it interacts with the chitosanase enzyme, influencing its activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chitotetraose Tetradecaacetate is synthesized through the acetylation of chitotetraose. The process involves the reaction of chitotetraose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups on the chitotetraose molecule .

Industrial Production Methods

Industrial production of Chitotetraose Tetradecaacetate involves large-scale acetylation processes. These processes are optimized for high yield and purity, often employing advanced techniques such as microwave heating to enhance reaction rates and reduce the use of oxidative reagents .

Analyse Chemischer Reaktionen

Types of Reactions

Chitotetraose Tetradecaacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride for acetylation, sodium borohydride for reduction, and various oxidizing agents for oxidation. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chitobiose: A disaccharide derivative of chitin.

Chitotriose: A trisaccharide derivative of chitin.

Chitopentaose: A pentasaccharide derivative of chitin.

Uniqueness

Chitotetraose Tetradecaacetate is unique due to its high degree of acetylation, which enhances its solubility and reactivity compared to other chitooligosaccharides. This makes it particularly useful in applications requiring high solubility and specific reactivity .

Biologische Aktivität

Chitotetraose tetradecaacetate, a derivative of chitotetraose, has garnered attention in biochemical and pharmacological research due to its unique biological properties. This article explores its biological activity, including enzymatic interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chitotetraose tetradecaacetate is a modified oligosaccharide composed of four N-acetylglucosamine units, each acetylated to enhance solubility and stability. The chemical formula can be represented as C₁₈H₃₄N₄O₁₄, indicating its complex structure which contributes to its biological functionalities.

Biological Activity Overview

The biological activity of chitotetraose tetradecaacetate is primarily associated with its interactions with chitinase enzymes and its potential immunomodulatory effects. Key findings include:

- Enzymatic Activity : Chitotetraose tetradecaacetate is recognized for its specificity towards chitinases, enzymes that degrade chitin, a biopolymer found in fungal cell walls and exoskeletons of arthropods. Studies indicate that it serves as an effective substrate for various chitinases, facilitating the breakdown of chitin into smaller oligosaccharides and monosaccharides .

- Immunomodulatory Effects : Research has shown that chitotetraose derivatives can modulate immune responses. For instance, it has been observed to activate certain immune pathways in plants and animals, potentially enhancing resistance against fungal infections .

Case Study 1: Enzymatic Interaction with Chitinases

A study investigated the activity of chitotetraose tetradecaacetate on different chitinases derived from Candida albicans and Ustilago maydis. The results demonstrated:

- Substrate Specificity : The compound exhibited high affinity for chitinases that preferentially degrade larger oligosaccharides.

- Enzymatic Efficiency : The enzymatic hydrolysis resulted in significant production of N-acetyl-D-glucosamine (GlcNAc), which is crucial for various metabolic processes in organisms .

| Enzyme Source | Optimal pH | Optimal Temperature | Hydrolysis Yield (%) |

|---|---|---|---|

| Candida albicans Cht3 | 5.5 | 55 °C | 93.6 |

| Ustilago maydis ChiJ | 5.0 | 60 °C | 88.0 |

Case Study 2: Immunomodulatory Potential

In another study focusing on plant-pathogen interactions, chitotetraose tetradecaacetate was applied to Medicago truncatula roots infected with mycorrhizal fungi. The findings revealed:

- Calcium Signaling : The compound elicited nuclear Ca²⁺ spiking similar to that induced by fungal glomalin secreted exudates (GSEs), suggesting a role in signaling pathways related to symbiotic relationships .

- Enhanced Symbiotic Performance : Plants treated with chitotetraose tetradecaacetate showed improved growth metrics and enhanced resistance to fungal pathogens.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N4O31/c1-19(57)53-37-46(77-29(11)67)42(34(16-72-24(6)62)81-49(37)80-32(14)70)85-51-39(55-21(3)59)48(79-31(13)69)44(36(83-51)18-74-26(8)64)87-52-40(56-22(4)60)47(78-30(12)68)43(35(84-52)17-73-25(7)63)86-50-38(54-20(2)58)45(76-28(10)66)41(75-27(9)65)33(82-50)15-71-23(5)61/h33-52H,15-18H2,1-14H3,(H,53,57)(H,54,58)(H,55,59)(H,56,60)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGWXILTVZPHON-KEMNZMDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3C(OC(C(C3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74N4O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1251.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117399-51-6 | |

| Record name | β-D-Glucopyranose, O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-, 1,3,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117399-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What is the significance of Chitotetraose Tetradecaacetate in the synthesis of the novel lysozyme substrate?

A1: Chitotetraose Tetradecaacetate (4) serves as a crucial starting material in synthesizing 4-Methylcoumarin-7-yloxy tetra-N-acetyl-β-chitotetraoside (10), a novel fluorogenic substrate for lysozyme activity assays []. The synthesis involves isolating Chitotetraose Tetradecaacetate (4) from chitin using Sephadex LH-20 column chromatography after acetolysis. This isolation is essential as it provides the backbone structure for the subsequent chemical modifications leading to the final product.

Q2: How is Chitotetraose Tetradecaacetate obtained and purified from chitin?

A2: The research describes a process where chitin undergoes acetolysis, breaking it down into smaller units. Following acetolysis, the desired product, Chitotetraose Tetradecaacetate (4), is separated and purified from the mixture using Sephadex LH-20 column chromatography []. This technique effectively isolates the target compound based on its size and affinity to the column material.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.